P2Y14 Receptor Antagonist Potency: 5-(Hydroxymethyl)isoxazol-3-yl Piperidine Bioisostere Demonstrates 15 nM IC50 Against Naphthalene Scaffold
In a systematic SAR study of heterocyclic P2Y14 receptor antagonists, the 5-(hydroxymethyl)isoxazol-3-yl piperidine-containing congener (Compound 32; MRS4654) exhibited an IC50 of 15 nM in receptor binding assays, representing the most potent antagonist within the naphthalene-containing scaffold series. This potency was notably superior to the corresponding phenylamide-containing analog (Compound 33), which displayed substantially reduced receptor affinity [1]. While this data pertains to a fully elaborated antagonist bearing the 4-(1,2-oxazol-3-yl)piperidine-derived core, it establishes that the 3-yl isoxazole-piperidine architecture—when appropriately functionalized—delivers low nanomolar target engagement.
| Evidence Dimension | P2Y14 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 15 nM (Compound 32 bearing 5-(hydroxymethyl)isoxazol-3-yl piperidine-derived motif) |
| Comparator Or Baseline | Phenylamide-containing scaffold (Compound 33): reduced affinity (exact value not reported; described as 'less active') |
| Quantified Difference | Compound 32 identified as 'most potent' in naphthalene series; Compound 33 'less active' |
| Conditions | Radioligand competitive binding assay; P2Y14 receptor expressed in mammalian cell membranes |
Why This Matters
Demonstrates that the 3-yl isoxazole-piperidine pharmacophore can support low nanomolar potency in a therapeutically relevant GPCR target, validating procurement for anti-inflammatory and immunomodulatory drug discovery programs.
- [1] Jacobson, K. A., et al. (2021). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(8), 5099-5122. View Source
